REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=O)=[CH:6][C:5]([CH3:10])=[CH:4][N:3]=1.[CH2:11]([NH2:13])[CH3:12].C([BH3-])#N.[Na+].C(O)(=O)C>CO>[Cl:1][C:2]1[C:7]([CH2:8][NH:13][CH2:11][CH3:12])=[CH:6][C:5]([CH3:10])=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1C=O)C
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0.133 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.52 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (0-10% MeOH in CH2Cl2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |